4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide
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Overview
Description
4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a chlorophenyl group, an aminophenoxy group, and a methylpyridine carboxamide group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide involves multiple steps. One of the methods includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorophenylphthalazin-1-ylamine.
Substitution Reaction: This intermediate undergoes a substitution reaction with 4-aminophenol in the presence of a base such as cesium carbonate to yield 4-[4-(4-chlorophenyl)phthalazin-1-yl]aminophenol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to its activity against Plasmodium falciparum.
Chemical Biology: The compound is used as a tool to study various biological pathways and molecular targets due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules in Plasmodium falciparum, leading to its antimalarial effects . Additionally, its neuroprotective effects may be mediated through the inhibition of inflammatory pathways and reduction of oxidative stress in neuronal cells .
Comparison with Similar Compounds
4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:
4-(4-chlorophenoxy)phthalazin-1-yl derivatives: These compounds share a similar phthalazine core and chlorophenyl substitution but differ in other substituents, leading to variations in their biological activities.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties similar to this compound, but with different molecular scaffolds.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C27H20ClN5O2 |
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Molecular Weight |
481.9 g/mol |
IUPAC Name |
4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C27H20ClN5O2/c1-29-27(34)24-16-21(14-15-30-24)35-20-12-10-19(11-13-20)31-26-23-5-3-2-4-22(23)25(32-33-26)17-6-8-18(28)9-7-17/h2-16H,1H3,(H,29,34)(H,31,33) |
InChI Key |
AJCAJYIYSOFJIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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